molecular formula C14H8Cl2O3 B12885467 3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one CAS No. 393085-34-2

3-(3,4-Dichlorophenyl)-3-hydroxy-2-benzofuran-1(3H)-one

Cat. No.: B12885467
CAS No.: 393085-34-2
M. Wt: 295.1 g/mol
InChI Key: CIVDYALBKNUVAR-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-3-hydroxyisobenzofuran-1(3H)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to a hydroxyisobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-3-hydroxyisobenzofuran-1(3H)-one typically involves the reaction of 3,4-dichlorophenyl isocyanate with appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-3-hydroxyisobenzofuran-1(3H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

3-(3,4-Dichlorophenyl)-3-hydroxyisobenzofuran-1(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-3-hydroxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-3-hydroxyisobenzofuran-1(3H)-one stands out due to its unique structure, which imparts specific chemical and biological properties.

Properties

CAS No.

393085-34-2

Molecular Formula

C14H8Cl2O3

Molecular Weight

295.1 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-3-hydroxy-2-benzofuran-1-one

InChI

InChI=1S/C14H8Cl2O3/c15-11-6-5-8(7-12(11)16)14(18)10-4-2-1-3-9(10)13(17)19-14/h1-7,18H

InChI Key

CIVDYALBKNUVAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)Cl)Cl)O

Origin of Product

United States

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